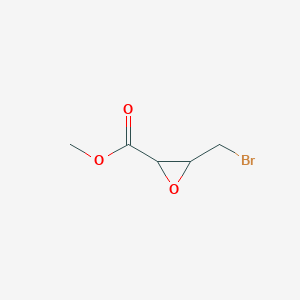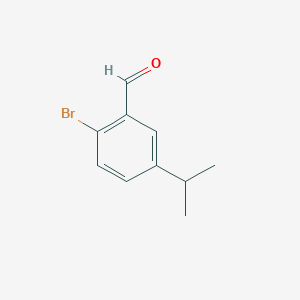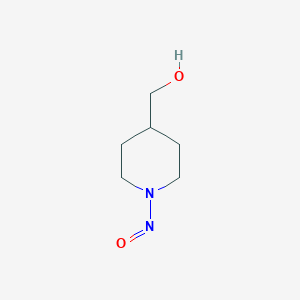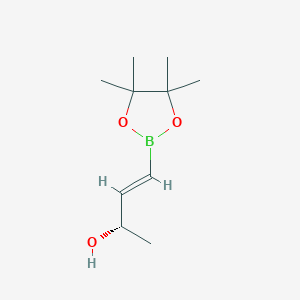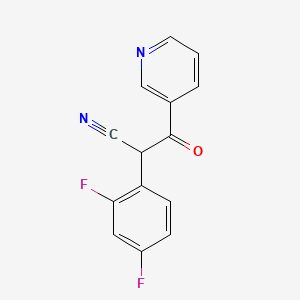![molecular formula C7H14N2 B13504240 Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further connected to a prop-2-yn-1-yl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine can be achieved through several methods. One common approach involves the N-alkylation of methylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-N-methylamine: Similar in structure but with an allyl group instead of a prop-2-yn-1-yl group.
N-Methyl-1-propanamine: Contains a propyl group instead of a prop-2-yn-1-yl group.
N-Methyl-N-prop-2-yn-1-ylbenzylamine: Similar structure with a benzyl group attached.
Uniqueness
Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is unique due to the presence of both a prop-2-yn-1-yl group and an ethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c1-4-6-9(3)7-5-8-2/h1,8H,5-7H2,2-3H3 |
InChI Key |
XDHMQXHUZSBVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)
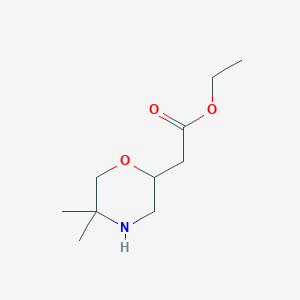

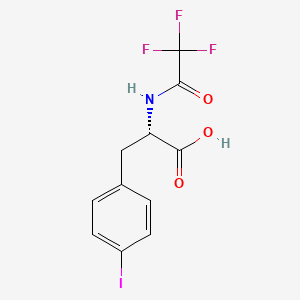
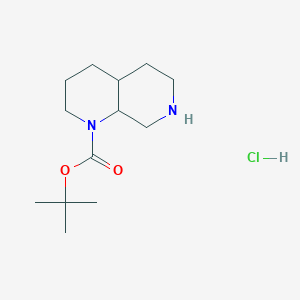
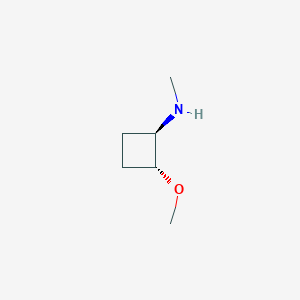
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
